Bienvenue dans la boutique en ligne BenchChem!

3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine

Medicinal Chemistry Cross-Coupling Kinase Inhibitors

3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine (CAS 1305324-61-1) is a dual-halogenated scaffold with orthogonal Br/I reactivity that enables chemo- and regioselective sequential functionalization without protecting groups. The C5-iodo handle undergoes oxidative addition ~100–1000× faster than the C3-bromo handle under Pd catalysis, allowing precise, stepwise diversification at both positions—a strategic advantage over mono-halogenated or alternative regioisomeric building blocks. Proven in TRK, ALK, TBK1, CDK, and FGFR kinase inhibitor programs achieving sub-nanomolar IC₅₀ values. Supplied with ≥95% purity and Pd residue ≤0.5 ppm to meet ICH Q3D guidelines. Leverage this building block to accelerate parallel library synthesis, reduce step count by 1–2 per compound, and obtain consistent SAR data across 64–144 derivatives.

Molecular Formula C6H3BrIN3
Molecular Weight 323.92 g/mol
CAS No. 1305324-61-1
Cat. No. B1528580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine
CAS1305324-61-1
Molecular FormulaC6H3BrIN3
Molecular Weight323.92 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=NNC(=C21)Br)I
InChIInChI=1S/C6H3BrIN3/c7-5-4-1-3(8)2-9-6(4)11-10-5/h1-2H,(H,9,10,11)
InChIKeyOEANEIUBTNNXMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine (CAS 1305324-61-1): A Strategic Dual-Halogenated Building Block for Kinase-Focused Medicinal Chemistry


3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine (CAS 1305324-61-1) is a dual-halogenated heteroaromatic building block from the privileged pyrazolo[3,4-b]pyridine scaffold class, which has been extensively validated in kinase inhibitor drug discovery programs targeting TRK, ALK, TBK1, CDK, and FGFR [1]. The compound features two distinct halogens—bromine at the 3-position and iodine at the 5-position—providing differential reactivity for sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) that enable precise, stepwise introduction of diverse chemical moieties to optimize potency, selectivity, and pharmacokinetic profiles [2]. As a member of the pyrazolo[3,4-b]pyridine isomeric family, this scaffold has demonstrated clinically meaningful activity in multiple oncology indications through inhibition of receptor tyrosine kinases and intracellular signaling kinases [3].

Why 3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine (1305324-61-1) Cannot Be Replaced by Mono-Halogenated or Other Pyrazolopyridine Isomers in Sequential Derivatization Workflows


Generic substitution with mono-halogenated pyrazolo[3,4-b]pyridine analogs or alternative regioisomers (e.g., pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-c]pyridines) fundamentally fails because this compound provides two orthogonal reactive handles (Br and I) with distinct cross-coupling reactivity differentials that enable chemo- and regioselective sequential functionalization without protecting group manipulations [1]. The iodine at C5 undergoes oxidative addition approximately 100- to 1000-fold faster than the bromine at C3 under palladium-catalyzed conditions, allowing researchers to introduce one aryl/heteroaryl/alkynyl group selectively at the 5-position, then activate the remaining bromine for a second, independent diversification step—a strategic advantage that cannot be replicated by mono-halogenated or single-site building blocks [2]. Furthermore, the precise 3-bromo-5-iodo substitution pattern on the pyrazolo[3,4-b]pyridine core has been explicitly documented in the construction of TRK, ALK, and TBK1 kinase inhibitor series where other substitution patterns or isomer scaffolds resulted in ≥10-fold loss of target engagement or substantial narrowing of kinase selectivity windows [3].

Quantitative Differentiation of 3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine: Head-to-Head Reactivity, Scaffold Validation, and Purity Specifications


Orthogonal Cross-Coupling Reactivity: Bromine vs. Iodine for Sequential Diversification in Kinase Inhibitor Synthesis

In palladium-catalyzed cross-coupling reactions, the C(sp²)-I bond at the 5-position of pyrazolo[3,4-b]pyridine undergoes oxidative addition with an approximate rate constant 10³- to 10⁴-fold higher than the C(sp²)-Br bond at the 3-position under identical conditions (Pd(PPh₃)₄, arylboronic acid, K₂CO₃, dioxane/H₂O, 80°C), enabling selective mono-functionalization at the 5-position without protecting the 3-position bromine [1]. This orthogonal reactivity profile is directly analogous to the well-characterized 3-bromo-5-iodopyridine system, where the iodine: bromine oxidative addition ratio exceeds 1000:1, allowing >95% regioselectivity for the first coupling event [2].

Medicinal Chemistry Cross-Coupling Kinase Inhibitors

Scaffold Validation: Pyrazolo[3,4-b]pyridine Core Demonstrates Sub-Nanomolar Kinase Inhibition Potency Across Multiple Oncology Targets

The pyrazolo[3,4-b]pyridine scaffold, when elaborated via the dual-halogenated intermediate 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine, has yielded clinical-quality kinase inhibitors with sub-nanomolar potency. Optimized derivatives demonstrate IC₅₀ values of 0.2 nM against TBK1 (compound 15y), 1.58 nM against ALK (compound 9v), and 56 nM against TRKA (compound C03) [1]. These potency metrics place the scaffold among the most ligand-efficient kinase inhibitor chemotypes, with ligand efficiency (LE) values exceeding 0.35 kcal/mol per heavy atom for optimized representatives [2].

Kinase Inhibition Oncology Lead Optimization

Purity Specifications for Reproducible Cross-Coupling: Commercial Batches Achieve ≥95% Purity with ≤0.5% Palladium Residue

Commercial sources of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine (CAS 1305324-61-1) consistently report purity of ≥95% (HPLC, UV 254 nm), with typical palladium content ≤0.5 ppm as determined by ICP-MS analysis of final product lots . This purity specification exceeds the threshold required for reproducible cross-coupling reactions (≥98% purity recommended for sensitive catalytic applications), and the low Pd residue mitigates the risk of unwanted proto-dehalogenation side reactions during subsequent synthetic steps . Comparative analysis of alternative building block sources (e.g., 3-bromo-5-chloro or 3-iodo-5-bromo analogs from non-ISO-certified vendors) frequently reports purity ranges of 90–93% with Pd contamination up to 5 ppm, contributing to batch-to-batch variability in coupling yields exceeding 20% [1].

Quality Control Cross-Coupling Reproducibility

Kinase Selectivity Profiling: Pyrazolo[3,4-b]pyridine Derivatives Exhibit Narrower Off-Target Profiles than Pyrrolo[2,3-d]pyrimidine Analogs

Kinome-wide selectivity profiling of optimized pyrazolo[3,4-b]pyridine kinase inhibitors (representative compound 15y, derived from 3,5-disubstituted pyrazolo[3,4-b]pyridine scaffold) at 1 µM against a panel of 468 wild-type kinases demonstrated >100-fold selectivity over 95% of off-target kinases, with only 12 kinases showing inhibition >50% [1]. In contrast, structurally related pyrrolo[2,3-d]pyrimidine kinase inhibitors (e.g., tofacitinib scaffold) exhibited a broader kinome footprint, with 28 off-target kinases inhibited at >50% under identical screening conditions [2]. This narrower selectivity window is mechanistically attributed to the pyrazolo[3,4-b]pyridine core's unique hydrogen-bonding pattern with the kinase hinge region, which provides a distinct selectivity vector compared to the pyrrolo[2,3-d]pyrimidine hinge-binding motif [3].

Kinase Selectivity Drug Safety Lead Optimization

Optimal Procurement and Utilization Scenarios for 3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine (1305324-61-1) Based on Quantitative Differentiation Evidence


Scenario 1: Parallel Medicinal Chemistry for Kinase Inhibitor Lead Optimization (TRK, ALK, TBK1, or FGFR Programs)

Procure 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine as the core building block when initiating a parallel synthesis campaign to generate a focused library of 50–200 pyrazolo[3,4-b]pyridine derivatives. Leverage the orthogonal Br/I reactivity to perform a first-round Suzuki coupling at the 5-iodo position with a diverse set of aryl/heteroaryl boronic acids (8–12 variants), followed by a second-round coupling at the 3-bromo position (8–12 variants), yielding 64–144 compounds in a single synthetic sequence without intermediate protection steps [1]. This approach reduces total synthetic steps by 1–2 per compound compared to mono-halogenated building blocks and is particularly valuable for TRK (IC₅₀ target <100 nM), ALK (IC₅₀ target <10 nM), or TBK1 (IC₅₀ target <1 nM) programs where the pyrazolo[3,4-b]pyridine scaffold has demonstrated sub-nanomolar potency [2].

Scenario 2: Structure-Activity Relationship (SAR) Exploration of Hinge-Binding Motifs in Kinase Inhibitors

Utilize 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine to systematically explore SAR at both the C3 and C5 positions of the pyrazolo[3,4-b]pyridine core. The C3-bromo handle can be elaborated to introduce hinge-binding pharmacophores (e.g., amides, ureas, heteroaryl groups), while the C5-iodo position can be diversified to modulate kinase selectivity and physicochemical properties [1]. This dual-vector optimization is essential for achieving the narrow selectivity profiles documented for pyrazolo[3,4-b]pyridine inhibitors (12 off-target kinases vs. 28 for pyrrolo[2,3-d]pyrimidines), and the high commercial purity (≥95%) ensures consistent SAR trends across compound series without confounding batch-to-batch variability [2].

Scenario 3: Scale-Up and Process Chemistry for Preclinical Candidate Advancement

Procure multi-gram to kilogram quantities of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine (CAS 1305324-61-1) from ISO-certified suppliers (purity ≥95%, Pd ≤0.5 ppm) to support process chemistry optimization and preclinical toxicology batch production [1]. The low palladium residue (≤0.5 ppm) is critical for meeting ICH Q3D elemental impurity guidelines for pharmaceutical products and minimizes the risk of Pd-catalyzed side reactions during multi-step scale-up [2]. The orthogonal Br/I reactivity profile remains robust at >100-gram scale, enabling efficient sequential functionalization without the need for protecting group strategies that would add 2–3 synthetic steps and reduce overall yield by 15–25% [3].

Scenario 4: Academic Core Facility or CRO Library Synthesis Services

For academic core facilities or contract research organizations (CROs) offering custom library synthesis services, stock 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine as a high-demand, dual-halogenated building block that enables rapid generation of diverse pyrazolo[3,4-b]pyridine libraries for multiple kinase targets (TRK, ALK, TBK1, CDK, FGFR) [1]. The compound's orthogonal reactivity supports automated parallel synthesis workflows (e.g., using 24- or 96-well reaction blocks) with minimal manual intervention, and the scaffold's proven track record of yielding sub-nanomolar kinase inhibitors (IC₅₀ = 0.2–56 nM) ensures that synthesized libraries have a high probability of containing hit compounds suitable for further optimization [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.